molecular formula C6H9NO B1423984 3-(Prop-2-yn-1-yloxy)azetidine CAS No. 1219976-74-5

3-(Prop-2-yn-1-yloxy)azetidine

Cat. No.: B1423984
CAS No.: 1219976-74-5
M. Wt: 111.14 g/mol
InChI Key: YTHBQEARYRWYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yloxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with a propynyloxy substituent at the third position.

Biochemical Analysis

Cellular Effects

3-(2-Propynyloxy)azetidine has been shown to influence various cellular processes. Its effects on cell function include modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, azetidine derivatives have been reported to exhibit neuroprotective effects by modulating inflammatory responses and oxidative stress in brain cells . These effects are likely mediated through interactions with specific cellular receptors and enzymes.

Molecular Mechanism

The molecular mechanism of 3-(2-Propynyloxy)azetidine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, azetidines have been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing oxidative stress and apoptosis . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Propynyloxy)azetidine can change over time. Studies have shown that azetidine derivatives can exhibit stable effects over extended periods, with minimal degradation . Long-term exposure to 3-(2-Propynyloxy)azetidine in vitro and in vivo has been associated with sustained neuroprotective effects, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(2-Propynyloxy)azetidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Transport and Distribution

Within cells and tissues, 3-(2-Propynyloxy)azetidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(2-Propynyloxy)azetidine can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-yn-1-yloxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-(Prop-2-yn-1-yloxy)azetidine is unique due to its propynyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes .

Properties

IUPAC Name

3-prop-2-ynoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHBQEARYRWYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307680
Record name 3-(2-Propyn-1-yloxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-74-5
Record name 3-(2-Propyn-1-yloxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Propyn-1-yloxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Prop-2-yn-1-yloxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(Prop-2-yn-1-yloxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(Prop-2-yn-1-yloxy)azetidine
Reactant of Route 4
3-(Prop-2-yn-1-yloxy)azetidine
Reactant of Route 5
3-(Prop-2-yn-1-yloxy)azetidine
Reactant of Route 6
3-(Prop-2-yn-1-yloxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.